molecular formula C13H13N3O B1315554 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 105543-87-1

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No. B1315554
M. Wt: 227.26 g/mol
InChI Key: JKDLNVRZPMNCCS-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s discovery or synthesis.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and its derivatives have been synthesized and explored for various chemical properties. In one study, a novel methodology was developed for the synthesis of new substituted derivatives of this compound. The process involved a one-pot three-component reaction, showcasing operational simplicity and yielding products under mild conditions (Rimaz et al., 2017).

Bioactivity and Medicinal Potential

  • Some derivatives of 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one have been investigated for their biological activities. Certain compounds synthesized from this chemical showed significant antiproliferative activities, with notable effects on different cancer cell lines (Maggio et al., 2011).

Molecular Structure Analysis

  • The molecular structure and interaction types of some similar compounds, like 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, were extensively studied using X-ray diffraction and DFT calculations, providing insights into the intramolecular and intermolecular forces in these compounds (Fizer et al., 2018).

Catalysis and Synthetic Applications

  • A greener approach to synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones was explored using Amberlyst A-21 as a catalyst, highlighting an environmental-friendly and economically viable procedure (Rao et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-anilino-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDLNVRZPMNCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545489
Record name 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

CAS RN

105543-87-1
Record name 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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